![molecular formula C14H15BF4O3 B13664412 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde](/img/structure/B13664412.png)
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with fluorine, trifluoromethyl, and a dioxaborolane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzaldehyde derivative.
Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a boronic acid or ester in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its unique fluorinated and boron-containing structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its reactive functional groups.
Pathways Involved: It can participate in various biochemical pathways, including those involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde: Similar structure but with a different position of the trifluoromethyl group.
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde: Another positional isomer with the trifluoromethyl group at the 4-position.
Uniqueness
The uniqueness of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications and research contexts.
Biological Activity
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde is a synthetic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : C13H16BFO3
- Molar Mass : 250.07 g/mol
- CAS Number : 1112209-40-1
- Solubility : Slightly soluble in water .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane penetration and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- MIC Values : Some derivatives have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential as antibacterial agents .
Compound | MIC (μg/mL) | Target |
---|---|---|
Compound A | 4–8 | Staphylococcus aureus |
Compound B | 0.5–1.0 | Mycobacterium tuberculosis |
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of benzaldehyde compounds against resistant strains of bacteria. The results showed that certain derivatives had potent activity against multidrug-resistant strains with MIC values significantly lower than traditional antibiotics .
Case Study 2: Anticancer Potential
Research conducted on a series of fluorinated benzaldehydes revealed that one derivative exhibited a high rate of apoptosis in breast cancer cells. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles are crucial:
Properties
Molecular Formula |
C14H15BF4O3 |
---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-7H,1-4H3 |
InChI Key |
UGDJDOLFOAFHHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F |
Origin of Product |
United States |
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